(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol
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Overview
Description
Paricalcitol is a synthetic vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone, often associated with chronic kidney disease . It is marketed under the trade name Zemplar and was patented in 1989 and approved for medical use in 1998 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paricalcitol synthesis involves several key steps, including regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the hydroxyl group formed at C-19, and side-chain assembly using a Wittig reaction . Another method involves a seven-step chemical transformation and one-step microbial transformation using vitamin D2 as a starting material .
Industrial Production Methods: The industrial production of paricalcitol typically follows the synthetic routes mentioned above, with modifications to optimize yield and efficiency. Large-scale synthesis often involves the use of Julia olefination and the Wittig reaction for side-chain assembly .
Chemical Reactions Analysis
Types of Reactions: Paricalcitol undergoes various chemical reactions, including:
Reduction: Removal of hydroxyl groups formed during synthesis.
Substitution: Introduction of side chains through reactions like the Wittig reaction.
Common Reagents and Conditions:
Ozonization: Used for regioselective cleavage.
Methanesulfonyl chloride and triethylamine: Used for mesylation.
Lithium aluminum hydride: Used for reduction.
Pseudonocardia autotrophica: Used for microbial transformation
Major Products Formed: The primary product formed from these reactions is paricalcitol itself, with specific modifications to the side chain and hydroxyl groups .
Scientific Research Applications
Paricalcitol has a wide range of scientific research applications, including:
Mechanism of Action
Paricalcitol exerts its effects by binding to the vitamin D receptor, which results in the selective activation of vitamin D responsive pathways . This binding reduces parathyroid hormone levels and helps regulate calcium and phosphorus levels in the body . The molecular targets include the vitamin D receptor and pathways involved in calcium and phosphorus homeostasis .
Comparison with Similar Compounds
Calcitriol: Another vitamin D analog used for similar indications.
Cinacalcet: Used in combination with calcitriol for treating secondary hyperparathyroidism.
Comparison: Paricalcitol is unique in its ability to selectively activate vitamin D responsive pathways with fewer side effects compared to non-selective vitamin D derivatives . It is also less likely to cause hypercalcemia and hyperphosphatemia compared to calcitriol .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11?/t18-,19+,22-,23-,24-,25+,27-/m1/s1 |
InChI Key |
BPKAHTKRCLCHEA-ZBTVBRCYSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3)O)O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origin of Product |
United States |
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